molecular formula C18H27F3N2O2 B7133077 N-(1-adamantyl)-2-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]propanamide

N-(1-adamantyl)-2-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]propanamide

Cat. No.: B7133077
M. Wt: 360.4 g/mol
InChI Key: YEFHFWYGATUFIK-UHFFFAOYSA-N
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Description

N-(1-adamantyl)-2-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]propanamide is a complex organic compound that features an adamantane moiety, a trifluoromethyl group, and a pyrrolidine ring

Properties

IUPAC Name

N-(1-adamantyl)-2-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27F3N2O2/c1-11(23-3-2-17(25,10-23)18(19,20)21)15(24)22-16-7-12-4-13(8-16)6-14(5-12)9-16/h11-14,25H,2-10H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFHFWYGATUFIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC12CC3CC(C1)CC(C3)C2)N4CCC(C4)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-adamantyl)-2-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]propanamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-adamantyl)-2-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

    Reduction: The amide bond can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amide bond may produce an amine.

Scientific Research Applications

N-(1-adamantyl)-2-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-adamantyl)-2-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]propanamide involves its interaction with specific molecular targets. The adamantane moiety provides rigidity and hydrophobicity, while the trifluoromethyl group enhances metabolic stability and lipophilicity. These features allow the compound to bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-adamantyl)-2-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]acetamide
  • N-(1-adamantyl)-2-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]butanamide

Uniqueness

Compared to similar compounds, N-(1-adamantyl)-2-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]propanamide offers a unique combination of structural features that enhance its stability, lipophilicity, and potential biological activity. The presence of the trifluoromethyl group, in particular, distinguishes it from other adamantane derivatives, providing unique chemical and biological properties.

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